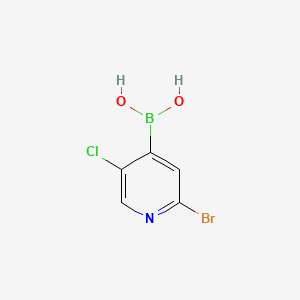

2-Bromo-5-chloropyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-5-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBDNRIHMPUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657070 | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-51-2 | |

| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-chloropyridine-4-boronic acid chemical properties

An In-depth Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold allows for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications, tailored for researchers and scientists in drug development. The pyridine ring is a common motif in pharmaceuticals, and this reagent serves as a versatile starting point for constructing complex molecular architectures.[1]

Core Chemical and Physical Properties

This compound is typically a white to off-white or light yellow solid at room temperature.[2][3] Its stability is characteristic of many arylboronic acids, though care should be taken to store it in a cool, dry place away from strong oxidizing agents to prevent degradation.

Data Summary

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1072952-51-2 | [2][4][5][6] |

| Molecular Formula | C₅H₄BBrClNO₂ | [2][5][6] |

| Molecular Weight | 236.26 g/mol | [2][5] |

| IUPAC Name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | [4] |

| Physical Appearance | Solid / Crystalline Powder | [2] |

| Purity | Typically available at ≥97% | [2][5] |

Caption: 2D structure of this compound.

Reactivity and Mechanistic Insights

The utility of this reagent is defined by the differential reactivity of its three functional sites: the boronic acid, the bromo substituent, and the chloro substituent. This allows for a predictable and controlled synthetic strategy.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.

Regioselectivity: The molecule possesses two different halogen atoms, which raises the question of selectivity in subsequent coupling reactions. The carbon-halogen bond strength is the determining factor for the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.[8] The reactivity order is generally I > Br > OTf > Cl.[9] Therefore, the C-Br bond at the 2-position will react preferentially over the C-Cl bond at the 5-position under controlled Suzuki-Miyaura conditions. This differential reactivity is a cornerstone of its utility, enabling sequential couplings. First, a partner is coupled at the 2-position via the C-Br bond, followed by a second, different partner coupling at the 5-position via the C-Cl bond under more forcing conditions.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The common route starts from the corresponding halo-pyridine, 2-Bromo-5-chloropyridine.

General Synthetic Workflow

Caption: A typical synthetic route to the target boronic acid.

Protocol: Synthesis from 2-Bromo-5-chloropyridine

-

Expertise & Causality: This protocol uses a lithium-halogen exchange with n-butyllithium, a common method for generating organolithium species from aryl bromides. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkynated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for the stability of the organolithium intermediate.

-

Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional hour at -78 °C.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quench & Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2). This step hydrolyzes the boronate ester.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification & Validation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or silica gel column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

-

Applications in Drug Discovery

This reagent is a key intermediate in the synthesis of complex pharmaceutical compounds. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at multiple positions is highly valuable.

-

Synthesis of BMS-986224: 2-Bromo-5-chloropyridine is a documented starting material for a key pyridine side chain used in the synthesis of BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1]

-

Synthesis of PF-06273340: The related precursor, 2-Bromo-5-chloropyridine, was used to synthesize a pyridineacetic acid intermediate, a crucial component for the API (Active Pharmaceutical Ingredient) PF-06273340.[1]

-

General Kinase Inhibitors: The substituted pyridine motif is prevalent in many kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The ability to build out complexity from the 2, 4, and 5 positions of the pyridine ring using this boronic acid makes it a powerful tool for generating libraries of potential inhibitors for screening.

Analytical Characterization

To ensure the quality and identity of this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The B(OH)₂ protons are often broad and may exchange with residual water, sometimes not being clearly observed.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, typically using a reversed-phase column and a UV detector.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Page loading... [guidechem.com]

- 2. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 4. This compound CAS#: 1072952-51-2 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CAS 1072952-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound(1072952-51-2) 1H NMR [m.chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Synthesis, Applications, and Core Identifiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-chloropyridine-4-boronic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its core identifiers, a detailed and validated synthetic protocol, its critical role in modern drug discovery, particularly in the synthesis of kinase inhibitors, and its characteristic spectroscopic data.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use and regulatory compliance.

| Identifier | Value |

| CAS Number | 1072952-51-2[1][2][3] |

| Molecular Formula | C₅H₄BBrClNO₂[3] |

| Molecular Weight | 236.27 g/mol [3] |

| Synonyms | (2-Bromo-5-chloro-4-pyridinyl)boronic acid, 2-bromo-5-chloropyridin-4-ylboronic acid[2] |

| Appearance | White to off-white solid (typical) |

| Purity | Typically ≥98% |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyridinylboronic acids is most commonly achieved through a halogen-metal exchange followed by borylation. This method offers a reliable route to this compound from its precursor, 2-bromo-4,5-dichloropyridine. The following protocol is a robust and validated procedure.

Causality Behind Experimental Choices

The choice of n-butyllithium as the organolithium reagent is critical for efficient halogen-metal exchange at the 4-position of the pyridine ring. The lower temperature (-78 °C) is essential to prevent side reactions and ensure regioselectivity. Triisopropyl borate is used as the boron source, which, upon reaction with the lithiated intermediate and subsequent acidic workup, yields the desired boronic acid.

Experimental Protocol

Materials:

-

2-Bromo-4,5-dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-bromo-4,5-dichloropyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl, adjusting the pH to approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by trituration with hexanes or by recrystallization to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.[4] The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site. The bromo and chloro substituents on this boronic acid provide two distinct handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that is widely employed in the pharmaceutical industry.[5] In this reaction, the boronic acid moiety of this compound couples with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This allows for the precise and efficient introduction of diverse substituents at the 4-position of the pyridine ring.

Caption: Generalized scheme of the Suzuki-Miyaura coupling.

The bromine atom at the 2-position can then be utilized in a subsequent coupling reaction, allowing for the sequential and regioselective synthesis of highly functionalized pyridine derivatives. This strategic approach is invaluable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and boronic acid substituents. A broad singlet corresponding to the -B(OH)₂ protons is also expected, the chemical shift of which can be solvent-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms attached to the bromine, chlorine, and boron atoms will exhibit characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. |

While specific peak assignments can vary slightly based on the solvent and instrument used, the overall patterns are highly characteristic of the compound's structure.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined structure, reliable synthetic route, and versatile reactivity in cross-coupling reactions make it an invaluable tool for the modern organic chemist. This guide provides the foundational knowledge necessary for the effective and safe utilization of this important compound in research and development.

References

physical properties of 2-Bromo-5-chloropyridine-4-boronic acid

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative incorporating a boronic acid functional group. This structural motif makes it a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like OLEDs and PLEDs.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and integration into drug development and materials science workflows.

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, it offers insights into the causality behind its expected characteristics, provides standardized protocols for property determination where specific data is not publicly available, and outlines best practices for its storage and handling based on data from analogous compounds.

Compound Identification and Core Data

A precise identification is the foundation of all laboratory work. The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1072952-51-2 | [1][3][4][5] |

| Molecular Formula | C₅H₄BBrClNO₂ | [1][3][5] |

| Molecular Weight | 236.26 g/mol | [1][3][6] |

| Common Synonyms | (2-Bromo-5-chloropyridin-4-yl)boronic acid, 4-Borono-2-bromo-5-chloropyridine | [4] |

| Typical Purity | ≥97% | [1][3] |

| Appearance | Solid | [3] |

Key Physical Properties: Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Data: Specific experimental data for this compound is not widely published. However, a structurally similar compound, 2-Bromo-5-fluoropyridine-4-boronic acid, exhibits a melting point of >135°C with decomposition.[7] This suggests that the title compound likely has a relatively high melting point and may decompose upon heating.

Expert Insight: The high melting point is expected due to the rigid aromatic ring structure and the potential for intermolecular hydrogen bonding between the boronic acid groups, leading to a stable crystal lattice.

Protocol for Melting Point Determination (Thiele Tube Method)

This standard method provides a reliable means of determining the melting point in a research setting.

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube ensures even heat distribution via convection.

-

Observation:

-

Heat rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Solubility Profile

Solubility is a crucial parameter for drug development (formulation, bioavailability) and reaction chemistry (solvent selection, concentration).

Data: No specific solubility data for this compound is readily available. Based on analogous structures, its solubility is predicted as follows:

-

Aprotic Polar Solvents: Likely to be slightly soluble in solvents like DMSO and heated Methanol.[7]

-

Water: The precursor, 2-bromo-5-chloropyridine, is slightly soluble in water.[2] The boronic acid group can increase aqueous solubility, especially at higher pH where the boronate anion is formed.

-

Nonpolar Solvents: Expected to have low solubility in nonpolar solvents like hexanes or toluene due to the polar nature of the pyridine ring and boronic acid group.

Protocol for Qualitative Solubility Assessment

-

Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, DMSO, dichloromethane) to the test tube.

-

Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.

-

Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Acidity (pKa)

The pKa of the boronic acid group is critical as it dictates the equilibrium between the neutral Lewis acidic form and the anionic boronate form in solution. This equilibrium influences its reactivity and biological interactions.

Data: Experimental pKa data is not available. For the related compound 2-Bromo-5-fluoropyridine-4-boronic acid, a computationally predicted pKa is 6.36 ± 0.58.[7] This value suggests that the compound is a weak acid, and at physiological pH (~7.4), a significant portion will exist as the anionic boronate.

Expert Insight: The electron-withdrawing nature of the bromo, chloro, and pyridine nitrogen atoms is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to simple phenylboronic acid.

Diagram: Boronic Acid Equilibria This diagram illustrates the key equilibria that boronic acids undergo in solution, which are fundamental to their chemical behavior.

Caption: Equilibria of boronic acid with its boronate and boroxine forms.

Stability, Storage, and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage Recommendations:

-

Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides.

-

Based on guidelines for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere is advisable.[7]

Hazard Profile and Safe Handling:

-

No specific safety data sheet (SDS) for this exact molecule was found. However, the hazards can be inferred from its precursors and analogues.

-

The precursor 2-Bromo-5-chloropyridine is classified as toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[9][10]

-

Related boronic acids are known skin, eye, and respiratory tract irritants.[11][12]

-

Therefore, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[13]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 3. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 1072952-51-2 [amp.chemicalbook.com]

- 5. This compound | CAS 1072952-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. (2-Bromo-5-chloropyridin-4-yl)boronic acid - CAS:1072952-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-BROMO-5-FLUOROPYRIDINE-4-BORONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 2-Bromopyridine-5-boronic acid | C5H5BBrNO2 | CID 2762706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

A Technical Guide to 2-Bromo-5-chloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with therapeutic potential. Among these, the pyridine ring system is a ubiquitous motif found in a multitude of clinically approved drugs. The targeted derivatization of this core structure allows for the fine-tuning of physicochemical properties and biological activity. 2-Bromo-5-chloropyridine-4-boronic acid has emerged as a valuable and versatile building block in this context. Its trifunctional nature, possessing a bromine atom, a chlorine atom, and a boronic acid moiety, offers chemists a powerful tool for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its utility in the synthesis of complex molecules for pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1072952-51-2 | [1] |

| Molecular Formula | C₅H₄BBrClNO₂ | [1] |

| Molecular Weight | 236.26 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies starting from the readily available precursor, 2-bromo-5-chloropyridine. These methods are lithium-halogen exchange followed by borylation, and palladium-catalyzed borylation.

Method 1: Synthesis via Lithiation and Borylation

This classic organometallic approach involves the regioselective deprotonation of the pyridine ring at the 4-position using a strong lithium base, followed by quenching with a borate ester. The choice of the lithium base and reaction conditions is critical to favor lithiation at the C-4 position over other potential reaction pathways.

Experimental Protocol: Synthesis of this compound via Lithiation

Materials:

-

2-Bromo-5-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-chloropyridine (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Method 2: Palladium-Catalyzed Borylation

An alternative and often milder approach is the palladium-catalyzed borylation of 2-bromo-5-chloropyridine. This method typically employs a palladium catalyst with a suitable phosphine ligand and a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (bis-boronic acid, BBA).[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromo-5-chloropyridine

Materials:

-

2-Bromo-5-chloropyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add 2-bromo-5-chloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium acetate (2.0 eq) to a dry Schlenk tube.

-

Add anhydrous 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

The filtrate is then typically subjected to an acidic workup to hydrolyze the pinacol ester to the boronic acid, followed by extraction and purification as described in Method 1.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and boronic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.4 | s |

| H-6 | ~8.6 | s |

| B(OH)₂ | ~8.3 (broad) | s |

Note: The chemical shift of the boronic acid protons is variable and can exchange with water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit five signals for the carbon atoms of the pyridine ring. The carbon attached to the boronic acid group will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~145 |

| C-4 | ~130 (broad) |

| C-5 | ~135 |

| C-6 | ~150 |

Reactivity and Applications

This compound is a key intermediate in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This differential reactivity enables the selective coupling at the 2-position, leaving the 5-chloro substituent available for subsequent transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapeutics. The ability to introduce diverse functionalities onto the pyridine ring via this compound makes it a valuable tool in the synthesis of libraries of potential kinase inhibitors for screening and lead optimization. For instance, related bromopyrimidine scaffolds are used in the synthesis of potent kinase inhibitors.[6] The strategic placement of substituents allows for the modulation of interactions with the kinase active site, leading to improved potency and selectivity.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for sequential functionalization, makes it an invaluable tool for researchers in drug discovery and development. The synthetic routes outlined in this guide, along with the expected spectroscopic data and reactivity profiles, provide a solid foundation for the effective utilization of this compound in the synthesis of novel and complex molecular architectures. As the demand for targeted therapeutics continues to grow, the importance of such strategic building blocks in the medicinal chemist's toolbox cannot be overstated.

References

- 1. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. (2-Bromo-5-chloropyridin-4-yl)boronic acid - CAS:1072952-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. scispace.com [scispace.com]

The Emergence of a Key Building Block: A Technical History of 2-Bromo-5-chloropyridine-4-boronic acid

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, pyridine-based structures are of particular importance due to their prevalence in biologically active molecules. This technical guide delves into the discovery and history of a specialized, yet crucial, building block: 2-Bromo-5-chloropyridine-4-boronic acid. While a singular, seminal publication detailing its initial discovery remains elusive in the public domain, its emergence and significance can be traced through its synthetic lineage and its pivotal role in the patent literature, particularly in the field of kinase inhibitors.

Physicochemical Properties and Identification

This compound is a solid, typically appearing as a white to light yellow crystalline powder. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1072952-51-2 |

| Molecular Formula | C5H4BBrClNO2 |

| Molecular Weight | 236.26 g/mol |

| Synonyms | (2-Bromo-5-chloropyridin-4-yl)boronic acid |

The Synthetic Pathway: A Logical Progression

The history of this compound is intrinsically linked to the development of synthetic methodologies for its precursors and the broader class of pyridine boronic acids. Its synthesis is not a singular event but rather the logical culmination of established chemical principles.

Part 1: The Genesis of the Pyridine Core - Synthesis of 2-Bromo-5-chloropyridine

The journey begins with the synthesis of the foundational heterocyclic core, 2-Bromo-5-chloropyridine. This precursor is synthesized from commercially available 2-amino-5-chloropyridine. The key transformation is a Sandmeyer-type reaction, where the amino group is converted into a bromine atom via a diazonium salt intermediate.

Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine

-

Diazotization: 2-Amino-5-chloropyridine is dissolved in an aqueous hydrobromic acid solution and cooled to below 10°C.

-

Bromination: A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the low temperature. This in situ formation of nitrous acid leads to the corresponding diazonium salt.

-

Decomposition: The diazonium salt is then decomposed, often with the addition of a copper(I) bromide catalyst, to yield 2-Bromo-5-chloropyridine.

-

Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the desired product[1].

The following diagram illustrates the workflow for the synthesis of the 2-Bromo-5-chloropyridine precursor.

Caption: Workflow for the synthesis of the key precursor, 2-Bromo-5-chloropyridine.

Part 2: The Borylation Step - Introduction of the Boronic Acid Moiety

With the halogenated pyridine in hand, the next critical step is the introduction of the boronic acid group at the 4-position. The most common and industrially scalable method for this transformation is a metal-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of this compound

-

Lithiation: 2-Bromo-5-chloropyridine is dissolved in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78°C). A strong organolithium base, such as n-butyllithium, is then added dropwise. The lithium selectively replaces the more labile hydrogen at the 4-position due to the directing effects of the adjacent nitrogen and halogen atoms.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The borate ester acts as an electrophile, reacting with the lithiated pyridine intermediate.

-

Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the boronate ester to the desired boronic acid.

-

Isolation and Purification: The product is then isolated through extraction and purified, often by recrystallization, to yield this compound as a solid.

The logical flow of this borylation process is depicted in the diagram below.

Caption: The borylation cascade to produce this compound.

Emergence in Medicinal Chemistry: A Key Player in Kinase Inhibition

The true historical significance of this compound is revealed through its application in drug discovery, particularly in the synthesis of protein kinase inhibitors. While a definitive "discovery" paper is not readily identifiable, its appearance in numerous patents highlights its value as a bespoke building block for creating complex molecular architectures.

The strategic placement of the bromo, chloro, and boronic acid functionalities on the pyridine ring makes this compound a highly versatile reagent for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the controlled and regioselective introduction of different aryl or heteroaryl groups at the 2- and 4-positions of the pyridine core, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

The earliest and most prominent applications of this compound appear in patents for various kinase inhibitors, including those targeting PI3 kinase and other key signaling proteins implicated in cancer and inflammatory diseases[2][3][4]. The compound's utility lies in its ability to serve as a scaffold upon which molecular complexity can be built, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The story of this compound is not one of a sudden, celebrated discovery but rather of a rational design and synthesis driven by the demands of modern drug development. Its history is written in the patent literature and the synthetic routes that have enabled the creation of novel kinase inhibitors. As a highly functionalized and versatile building block, it represents a key tool in the medicinal chemist's arsenal, facilitating the construction of complex molecules with the potential to address significant unmet medical needs. Its continued availability from commercial suppliers underscores its enduring importance in the ongoing quest for new and more effective therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8778937B2 - Benzimidazole boronic acid derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]

- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Charting New Frontiers with 2-Bromo-5-chloropyridine-4-boronic acid: A Guide to Untapped Research Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-chloropyridine-4-boronic acid is a strategically functionalized heterocyclic building block poised for significant impact across multiple scientific disciplines. Its unique arrangement of a boronic acid, a bromine atom, and a chlorine atom on a pyridine core offers a scaffold with differentiated reactivity, enabling complex, multi-step synthetic pathways with high regioselectivity. This guide moves beyond the compound's catalog data to provide a forward-looking analysis of its potential research applications. We will explore its utility in advancing synthetic methodology, accelerating drug discovery programs, and engineering novel organic materials. This document serves as a technical roadmap for researchers seeking to leverage this versatile molecule for next-generation scientific innovation.

Core Compound Analysis: The Strategic Advantage

This compound (CAS: 1072952-51-2) is a solid, crystalline compound with the molecular formula C₅H₄BBrClNO₂.[1][2] Its power lies not in its standalone properties, but in the orthogonal reactivity of its three key functional groups, which can be addressed sequentially in synthetic schemes.

| Property | Value | Source |

| CAS Number | 1072952-51-2 | [1][3] |

| Molecular Formula | C₅H₄BBrClNO₂ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

The established hierarchy for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This differential reactivity is the cornerstone of the molecule's utility, allowing for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for a subsequent, more forcing reaction. The boronic acid group itself is, of course, a prime handle for the Suzuki-Miyaura coupling.[5] This sets the stage for a three-fold, site-specific diversification strategy from a single starting material.

Research Area 1: Advanced Synthetic Methodology & Sequential Cross-Coupling

The primary and most compelling research avenue for this molecule is the development of robust, one-pot, or sequential multi-component coupling protocols. The ability to precisely control which position reacts allows for the rapid construction of complex, multi-substituted pyridine cores that are otherwise challenging to synthesize.

Rationale & Research Thrust

The core objective is to establish a set of validated reaction conditions that can selectively target the C-Br bond, the C-B(OH)₂ group, and the C-Cl bond in any desired order. A key challenge in heteroaryl chemistry is achieving such regioselectivity.[6][7] Research in this area would involve screening palladium catalysts, ligands, bases, and solvent systems to build a predictable "reaction matrix."

Key Research Questions:

-

What ligand/palladium combinations offer the highest selectivity for C-Br coupling over C-Cl coupling?

-

Can the boronic acid group be protected (e.g., as a pinacol ester) to allow for initial C-Br/C-Cl functionalization, followed by deprotection and Suzuki coupling?

-

Can a single catalyst system be used for sequential couplings by simply modifying temperature or reagents?

Proposed Experimental Workflow: Selective Sequential Suzuki-Miyaura Coupling

This workflow diagram illustrates a potential path for creating a tri-substituted pyridine from the core molecule.

Caption: A proposed three-step sequential cross-coupling workflow.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed as a starting point for investigating the selective functionalization of the C-Br bond while preserving the C-Cl bond.

Objective: To couple an aryl boronic acid at the C2 (bromo) position of this compound pinacol ester.

Materials:

-

This compound pinacol ester (Substrate)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

-

Pd₂(dba)₃ (1 mol%)

-

SPhos (2.5 mol%)

-

K₃PO₄ (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk flask, add the substrate (1.0 eq), aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.01 eq), SPhos (0.025 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification: The choice of a bulky, electron-rich phosphine ligand like SPhos is intended to facilitate the oxidative addition into the C-Br bond at a lower temperature than would be required for the more robust C-Cl bond, thereby ensuring selectivity.[8]

Research Area 2: Medicinal Chemistry & Privileged Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[9] this compound serves as an ideal starting point for creating libraries of novel, densely functionalized pyridine derivatives for drug discovery campaigns. Its precursor, 2-bromo-5-chloropyridine, is already used to synthesize compounds like the APJ receptor agonist BMS-986224 and the starting material for PF-06273340.[9]

Rationale & Research Thrust

The goal is to utilize the sequential coupling capabilities of the core molecule to rapidly generate analogs of known bioactive compounds or to explore novel chemical space around a specific biological target. For example, many kinase inhibitors feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme. This molecule provides three distinct vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Research Questions:

-

Can analogs of existing drugs (e.g., kinase inhibitors) be synthesized with improved properties by using this scaffold?

-

How do different substituents at the 2, 4, and 5 positions affect cell permeability, metabolic stability, and target engagement?

-

Can this scaffold be used to develop PROTACs or molecular glues by installing a linker at one position and a warhead at another?

Proposed Synthetic Pathway: Kinase Inhibitor Scaffold

This diagram outlines the synthesis of a hypothetical kinase inhibitor scaffold, where different R-groups can be introduced to probe the target's binding pocket.

Caption: Synthesis and screening of a tri-functionalized kinase inhibitor.

Research Area 3: Organic Materials Science & Electronics

Substituted pyridines are valuable components in organic electronics, often used as electron-deficient units in conjugated systems for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The commercial availability of this compound within product families for OLED and PLED materials underscores this potential.[2]

Rationale & Research Thrust

This research area focuses on using the core molecule as a monomer or building block for constructing novel π-conjugated oligomers and polymers. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms can be used to tune the HOMO/LUMO energy levels of the resulting materials. Sequential coupling allows for the precise construction of well-defined, non-symmetric materials.

Key Research Questions:

-

Can this molecule be used in polymerization reactions (e.g., Suzuki polycondensation) to create novel conjugated polymers?

-

How do the electronic properties (absorption, emission, charge mobility) of the resulting materials change with different substituents at the 2, 4, and 5 positions?

-

Can these materials function as efficient host materials, electron transport layers, or emitters in OLED devices?

Proposed Structure: A-D-A Oligomer for Organic Electronics

This illustrates a hypothetical Acceptor-Donor-Acceptor (A-D-A) small molecule that could be synthesized for testing in organic electronic devices.

Caption: A-D-A structure for potential use in organic electronics.

Conclusion & Future Outlook

This compound is far more than a simple chemical reagent; it is a platform for innovation. The strategic placement of three orthogonally reactive sites offers a rare opportunity for synthetic chemists to build molecular complexity with a high degree of control. The potential research avenues outlined in this guide—from pioneering new synthetic methods to designing next-generation pharmaceuticals and organic materials—are just the beginning. As researchers continue to explore the capabilities of this versatile building block, it is certain to become an indispensable tool in the modern chemist's arsenal, accelerating discovery across the scientific landscape.

References

- 1. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 1072952-51-2 [amp.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Data for 2-Bromo-5-chloropyridine-4-boronic acid: A Technical Guide for Researchers

Introduction

2-Bromo-5-chloropyridine-4-boronic acid is a halogenated pyridine derivative incorporating a boronic acid functional group. This unique combination of a bromine atom, a chlorine atom, and a boronic acid moiety on a pyridine ring makes it a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. The bromine and chlorine atoms offer distinct reactivity profiles for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the sequential and regioselective introduction of different substituents. The boronic acid group itself is a cornerstone of Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates.

The precise and unambiguous characterization of this compound is paramount for its effective utilization in any synthetic endeavor. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into the structural elucidation and quality assessment of this important synthetic intermediate.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its reactivity. Understanding the electronic effects of the substituents on the pyridine ring is crucial for predicting and interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl protons of the boronic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | s |

| H-6 | 8.4 - 8.6 | s |

| B(OH)₂ | 5.0 - 7.0 (variable) | br s |

-

Rationale for Predictions: The electron-withdrawing nature of the nitrogen atom, the bromine atom at C-2, and the chlorine atom at C-5 will deshield the ring protons, causing them to resonate at a relatively downfield region. The proton at C-6 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at C-3 will also be in a downfield region. The absence of adjacent protons for both H-3 and H-6 would result in singlets for both signals. The protons of the boronic acid hydroxyl groups are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and water content, thus appearing as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five signals are expected for the pyridine ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~125 |

| C-4 | ~135 (broad) |

| C-5 | ~130 |

| C-6 | ~150 |

-

Rationale for Predictions: The carbon atoms attached to the electronegative nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the bromine (C-2) will experience a moderate shielding effect (heavy atom effect), while the carbon attached to chlorine (C-5) will be deshielded. The carbon atom attached to the boronic acid group (C-4) often exhibits a broader signal and its chemical shift is influenced by the nature of the boronic acid (free acid vs. boronate ester).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-Br stretch | 500 - 600 | Medium |

| C-Cl stretch | 700 - 800 | Medium |

-

Causality behind Experimental Observations: The broad and strong absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding. The strong band around 1300-1400 cm⁻¹ is indicative of the B-O stretching vibration. The absorptions in the 1550-1600 cm⁻¹ range are typical for the C=N and C=C stretching vibrations of the pyridine ring. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound (Molecular Weight: 236.27 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of the boronic acid group or its fragments, as well as the loss of the halogen atoms.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its structural verification and purity assessment. While experimentally derived data is the gold standard, the predictive analysis based on sound chemical principles and data from analogous structures offers a reliable guide for researchers. The methodologies and interpretations presented herein are designed to ensure the confident application of this versatile building block in the synthesis of novel chemical entities.

A Theoretical Chemist's Guide to 2-Bromo-5-chloropyridine-4-boronic acid: From Molecular Properties to Reactivity

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical behavior of 2-Bromo-5-chloropyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. While extensive dedicated theoretical studies on this specific molecule are not abundant, this document serves as a practical manual for researchers, outlining the application of modern computational methods to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and other computational tools, scientists can gain predictive insights that accelerate experimental design and discovery. This guide details the causality behind computational choices, provides validated protocols, and visualizes complex chemical concepts to bridge the gap between theoretical calculations and practical applications.

Introduction: The Strategic Importance of a Dihalogenated Pyridine Boronic Acid

This compound is a heterocyclic compound of significant interest, primarily due to its utility as a versatile intermediate in organic synthesis. The presence of three distinct reactive sites—a boronic acid group, a bromine atom, and a chlorine atom—on a pyridine scaffold allows for sequential, site-selective cross-coupling reactions. This multi-functionality is particularly valuable in the construction of complex molecular architectures, such as those found in pharmaceuticals and functional materials. Boronic acids and their derivatives are extensively used as building blocks in organic chemistry, with applications ranging from anticancer to antibacterial agents.[1][2]

The strategic placement of the halogens and the boronic acid group dictates the molecule's reactivity. The boronic acid moiety is primed for Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction.[3][4] The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed couplings) offers a handle for stepwise functionalization. Understanding the electronic and steric factors that govern this reactivity is paramount for designing efficient and selective synthetic routes.

Theoretical Framework: Applying Density Functional Theory (DFT)

To dissect the properties of this compound, Density Functional Theory (DFT) stands out as the computational method of choice, offering a robust balance of accuracy and computational efficiency for molecules of this size.[5][6] DFT calculations allow us to model the electronic structure and predict various molecular properties before a single experiment is conducted.[5]

Core Computational Protocol: Geometry Optimization and Frequency Analysis

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure.

Protocol: Ground State Geometry Optimization

-

Input Structure: Build an initial 3D model of this compound.

-

Computational Method: Employ a hybrid DFT functional, such as B3LYP, which has a proven track record for organic molecules.[6][7][8]

-

Basis Set: Select a Pople-style basis set with polarization and diffuse functions, like 6-311++G(d,p), to accurately describe the electron distribution, especially around the electronegative halogen atoms and the boronic acid group.[7][9]

-

Optimization Algorithm: Use an energy minimization algorithm to find the stationary point on the potential energy surface corresponding to the ground state geometry.

-

Verification: Perform a subsequent frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

This initial calculation provides key geometric parameters (bond lengths, bond angles, dihedral angles) and serves as the basis for all further theoretical analysis.

Analysis of Electronic Structure and Reactivity Descriptors

With an optimized geometry, we can probe the electronic properties that dictate the molecule's chemical behavior.

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[10][11] It maps the electrostatic potential onto the electron density surface.

-

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. For our molecule, this is expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group.[12][13][14] These regions are susceptible to protonation or coordination with Lewis acids.[10]

-

Regions of Positive Potential (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, to a lesser extent, the carbon atoms bonded to the electronegative halogens.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16][17]

-

HOMO (The Nucleophile): Represents the orbital from which the molecule is most likely to donate electrons.[17][18] The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests greater nucleophilicity. The spatial distribution of the HOMO indicates the regions of the molecule that are most electron-rich and reactive as a nucleophile.

-

LUMO (The Electrophile): Represents the orbital to which the molecule is most likely to accept electrons.[17][18] The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates greater electrophilicity. The distribution of the LUMO highlights the electron-deficient sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[19] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[9][14]

| Orbital Property | Predicted Location/Value | Implication for Reactivity |

| HOMO | Likely localized on the pyridine ring and Br atom | Defines the molecule's character as an electron donor. |

| LUMO | Likely distributed over the pyridine ring and boronic acid group | Defines the molecule's character as an electron acceptor.[19] |

| HOMO-LUMO Gap | Calculable via DFT (e.g., B3LYP/6-311++G(d,p)) | A smaller gap indicates higher chemical reactivity. |

Table 1: Summary of Frontier Molecular Orbital properties and their implications.

Simulating Reactivity: The Suzuki-Miyaura Coupling

A primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions.[20] Theoretical chemistry can model the entire catalytic cycle to understand regioselectivity and reaction barriers. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][21]

Modeling Regioselectivity (C-Br vs. C-Cl)

A key question is which halogen will react first. The C-Br bond is generally weaker and more readily undergoes oxidative addition with a palladium(0) catalyst than the C-Cl bond.[4] This can be quantified by calculating the activation energy barriers for the oxidative addition step at both the C-Br and C-Cl positions.

Protocol: Transition State Calculation for Oxidative Addition

-

Reactants: Create a complex of the active catalyst (e.g., Pd(PPh₃)₂) and this compound.

-

Transition State Search: Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization) to locate the transition state structure for the cleavage of the C-Br bond and, in a separate calculation, the C-Cl bond.

-

Frequency Calculation: Verify the transition state by performing a frequency calculation. A single imaginary frequency corresponding to the bond-breaking/bond-forming motion confirms a true transition state.

-

Energy Barrier Calculation: The activation energy is the difference in energy between the transition state and the initial reactant complex.

The reaction pathway with the lower activation energy barrier will be the kinetically favored one. It is overwhelmingly likely that the calculation will confirm the preferential reactivity of the C-Br bond, aligning with experimental observations for similar systems.[22]

Application in Drug Discovery: Molecular Docking

Halogenated pyridines are common scaffolds in drug discovery. Molecular docking simulations can predict how this compound or its derivatives might bind to a biological target, such as an enzyme's active site.[9]

Workflow: Molecular Docking Simulation

-

Prepare Ligand: Use the DFT-optimized, low-energy 3D structure of the molecule.

-

Prepare Receptor: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare it by adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking: Use software (e.g., AutoDock, Glide) to systematically sample conformations of the ligand within the receptor's active site.

-

Scoring & Analysis: The program calculates a binding affinity or score for each pose. The lowest energy poses are analyzed to identify key interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that stabilize the ligand-receptor complex.

The boronic acid group itself can act as a covalent warhead or a hydrogen bond donor/acceptor, while the pyridine ring can participate in aromatic interactions. Understanding these potential interactions can guide the design of more potent and selective inhibitors.

Conclusion

This guide has outlined a theoretical roadmap for the comprehensive study of this compound. By applying established computational protocols—from DFT-based geometry optimization and electronic structure analysis to the simulation of complex reaction mechanisms—researchers can develop a deep, predictive understanding of this molecule's behavior. These theoretical insights are not merely academic; they provide actionable intelligence that can guide synthetic strategy, explain observed reactivity, and accelerate the design of novel molecules for pharmaceutical and material science applications. The synergy between theoretical prediction and experimental validation represents the modern paradigm of chemical research, enabling faster and more efficient scientific discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. wwjmrd.com [wwjmrd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols for 2-Bromo-5-chloropyridine-4-boronic acid in Suzuki-Miyaura Coupling

Introduction: A Versatile Tri-functional Building Block

2-Bromo-5-chloropyridine-4-boronic acid is a uniquely versatile reagent in modern organic synthesis, particularly for professionals in pharmaceutical and materials science research. Its structure presents three distinct reactive sites: a boronic acid, a bromo substituent, and a chloro substituent. This trifunctionality allows for programmed, sequential cross-coupling reactions, enabling the construction of complex, highly substituted pyridine scaffolds. Pyridine derivatives are ubiquitous in medicinal chemistry, with a significant percentage of FDA-approved small molecule drugs containing this heterocycle.[1]

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds.[2][3] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups make it indispensable for drug discovery and development.[2][4] This guide provides an in-depth exploration of the strategic use of this compound in Suzuki coupling, focusing on mechanistic principles, protocol optimization, and practical troubleshooting.

Reagent Profile: Physicochemical Properties and Safe Handling

Accurate knowledge of the reagent's properties is fundamental to its successful and safe application.

| Property | Value | Reference |

| CAS Number | 1072952-51-2 | [5][6][7] |

| Molecular Formula | C₅H₄BBrClNO₂ | [6][7] |

| Molecular Weight | 236.27 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥97% | [6][7] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [8][9] |

Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.

-

Hazards: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or chemical fume hood.

-

Handling: Avoid creating dust.[8][9] Ensure eyewash stations and safety showers are readily accessible.[8]

The Suzuki-Miyaura Reaction: Mechanism and Strategic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[3][11] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Use of this compound:

The primary strategic advantage of this reagent lies in the differential reactivity of its functional groups.

-

Boronic Acid Group: This is the most reactive site under standard Suzuki conditions and will typically couple first. The reaction requires activation by a base to form a boronate complex, which facilitates the transmetalation step.[12]

-